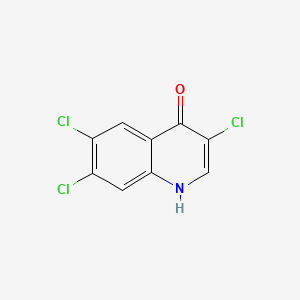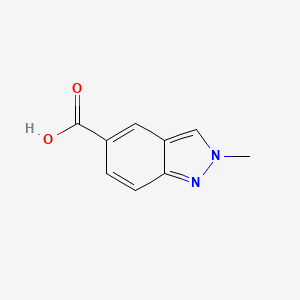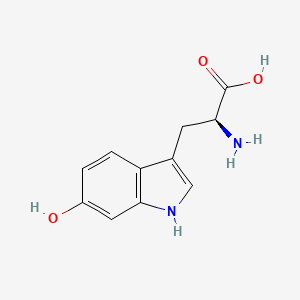
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
描述
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is an uncommon amino acid derivative of tryptophan It is structurally similar to tryptophan but has a hydroxyl group attached to the sixth carbon of the indole ring
作用机制
Target of Action
6-Hydroxytryptophan (6-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 6-HTP are the 5-Hydroxytryptamine Receptors Subtype 3 (5-HT3R), which are pentameric ligand-gated ion channels involved in neuronal signaling .
Mode of Action
6-HTP interacts with its targets, the 5-HT3Rs, through a process of ion permeation, ligand binding, and allosteric coupling . When administered orally in rats, 5-HI, a metabolite of 5-HTP, significantly accelerates the total gut transit time (TGTT). This acceleration of gut contractility is achieved via activation of L-type calcium channels located on the colonic smooth muscle cells .
Biochemical Pathways
6-HTP is involved in the tryptophan metabolic pathways, primarily the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
The pharmacokinetics of 6-HTP involve rapid absorption and elimination, which can cause rapid onset of adverse events and fluctuating exposure . The rapid pharmacokinetics of 6-htp with a half-life of 2 h in humans make it impractical as a drug .
Result of Action
The administration of 6-HTP has been shown to have positive clinical effects on various neuropsychiatric disorders, especially depression . It increases serotonin levels in the brain and gastrointestinal tract, which can alleviate symptoms of depression and other disorders .
Action Environment
The action of 6-HTP can be influenced by environmental factors such as diet and gut microbiota. For example, a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-HTP to 5-HI via the tryptophanase (TnaA) enzyme . Additionally, acute stress may result in an increase in brain Trp availability, likely due to sympathetic activation .
生化分析
Biochemical Properties
6-Hydroxytryptophan participates in biochemical reactions primarily through the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase, which is a rate-limiting enzyme in the production of serotonin . The interaction between 6-Hydroxytryptophan and these enzymes is critical for the regulation of various physiological functions .
Cellular Effects
6-Hydroxytryptophan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of serotonin, a neurotransmitter that transmits signals in the brain .
Molecular Mechanism
The molecular mechanism of 6-Hydroxytryptophan primarily involves its conversion to serotonin. This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to form serotonin . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxytryptophan can change over time. It has been observed that 6-Hydroxytryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Dosage Effects in Animal Models
The effects of 6-Hydroxytryptophan can vary with different dosages in animal models. For instance, elevated dietary tryptophan has been shown to have a suppressive effect on aggressive behavior in vertebrates .
Metabolic Pathways
6-Hydroxytryptophan is involved in the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase in these pathways . These interactions can affect metabolic flux or metabolite levels .
Subcellular Localization
It is possible that there may be targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid can be synthesized from tryptophan through a Fenton reaction. This method involves the use of hydrogen peroxide and ferrous ions to hydroxylate the indole ring of tryptophan . The reaction conditions typically include an aqueous solution of tryptophan, hydrogen peroxide, and a ferrous salt, maintained at a specific pH and temperature to optimize the yield of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Metabolic engineering of Escherichia coli has been employed to produce this compound from glucose
化学反应分析
Types of Reactions
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid intermediates.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include quinonoid intermediates, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a competitive inhibitor of tyrosinase, an enzyme involved in melanin formation.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels and inhibit certain enzymes.
Industry: It is used in the production of cosmetics and pharmaceuticals due to its inhibitory effects on melanin synthesis.
相似化合物的比较
Similar Compounds
5-Hydroxytryptophan: Another derivative of tryptophan, commonly used as a dietary supplement to increase serotonin levels.
Tryptophan: The parent compound, an essential amino acid involved in protein synthesis and precursor to several bioactive compounds.
Uniqueness
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific hydroxylation at the sixth carbon of the indole ring, which imparts distinct chemical and biological properties. Unlike 5-Hydroxytryptophan, which is widely studied and used, this compound has relatively fewer studies but shows promise in specific applications such as enzyme inhibition and neurotransmitter modulation.
属性
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXANGIZFHQQBCC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678820 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13567-14-1 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-L-TRYPTOPHAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the natural role of 6-hydroxytryptophan in Aspergillus nidulans?
A1: In the fungus Aspergillus nidulans, 6-hydroxytryptophan serves as the natural substrate for a developmentally controlled phenol oxidase encoded by the ivoB gene. [, , , ] This enzyme is involved in the pigmentation of conidiophores, the structures that bear asexual spores. [, ] Mutants lacking the ivoB gene accumulate 6-hydroxytryptophan and exhibit reduced pigmentation. [, , ]
Q2: How does the phenol oxidase from Aspergillus nidulans interact with 6-hydroxytryptophan?
A2: While the exact mechanism of interaction remains unclear, the phenol oxidase utilizes 6-hydroxytryptophan as its primary substrate, converting it into a yet uncharacterized pigment precursor. [, , , ] This enzyme, containing zinc and copper ions, displays high specificity for 6-hydroxytryptophan, showing no activity towards tyrosine, 3,4-dihydroxyphenylalanine, or o-methoxyphenol. [, , ] Interestingly, high ammonium ion concentrations enhance the enzyme's activity. [, , ]
Q3: Beyond Aspergillus nidulans, is 6-hydroxytryptophan found in other organisms?
A3: Yes, 6-hydroxytryptophan has also been isolated from the fruiting body of the fungus Lyophyllum decastes. [] In this context, it acts as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin formation. []
Q4: Can 6-hydroxytryptophan be chemically synthesized?
A4: Yes, 6-hydroxy-L-tryptophan and 6-hydroxy-D-tryptophan can be chemically synthesized from L-tryptophan and D-tryptophan, respectively, through a Fenton reaction. []
Q5: Is there evidence that 6-hydroxytryptophan can be generated enzymatically?
A5: Research has shown that a specific myoglobin mutant (F43W/H64D/V68I) can catalyze the hydroxylation of tryptophan to form 6-hydroxytryptophan. [] This reaction, requiring hydrogen peroxide, highlights the potential for enzymatic synthesis of 6-hydroxytryptophan. []
Q6: Are there analytical techniques to identify and characterize 6-hydroxytryptophan?
A6: Various methods have been employed to identify and characterize 6-hydroxytryptophan. These include:
- Spectroscopic analyses: UV spectroscopy reveals the presence of the 6-hydroxyindole group, particularly after desulfurization of α-Amanitin. [] Mass spectrometry provides molecular weight information, with a characteristic peak at m/z 161 for the indole-3-carboxylic acid derivative. [] Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and confirm the presence of specific functional groups. []
- Chromatographic techniques: Thin-layer chromatography (TLC) using specific solvent systems helps separate and visualize 6-hydroxytryptophan. [] High-performance liquid chromatography (HPLC) enables further purification and analysis. [] Derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leuciamide aids in separating and identifying enantiomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


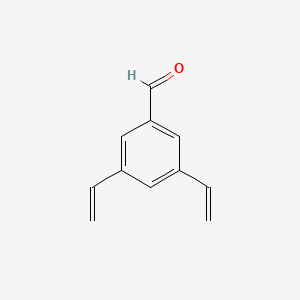
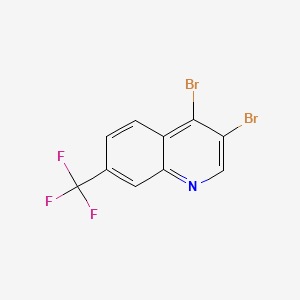
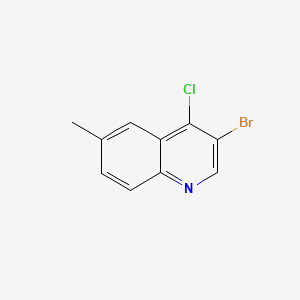
![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)
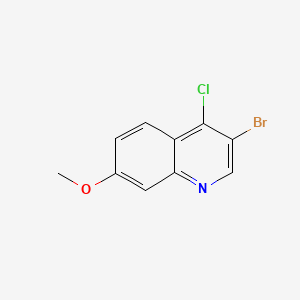
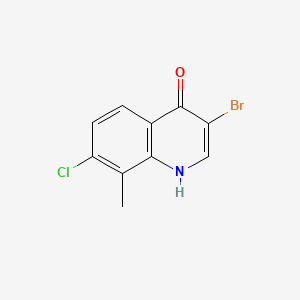
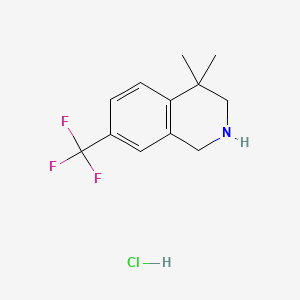
![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)
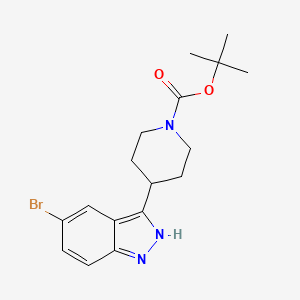
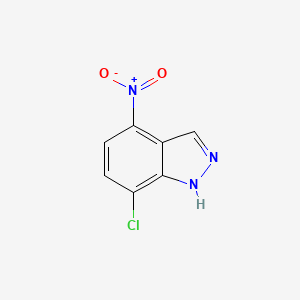
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)
![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)
